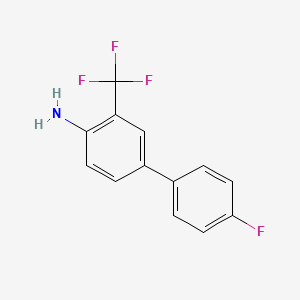
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system. This particular compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 6th position on the tetrahydrocarbazole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine hydrochloride can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Applications De Recherche Scientifique
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, certain derivatives of carbazole have been shown to inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole include:
1,2,3,4-tetrahydrocarbazole: A parent compound with a similar tricyclic structure but lacking the ethyl and fluoro substituents.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: A derivative with a fluorine atom at the 6th position but without the ethyl group.
2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a similar structure but without the ethyl and fluoro substituents.
Uniqueness
The presence of both the ethyl group at the 3rd position and the fluorine atom at the 6th position makes this compound unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16FN |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-3-5-13-11(7-9)12-8-10(15)4-6-14(12)16-13/h4,6,8-9,16H,2-3,5,7H2,1H3 |
Clé InChI |
YFXNBGOJMQNSQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


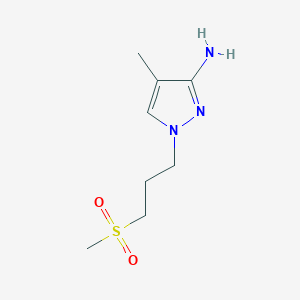
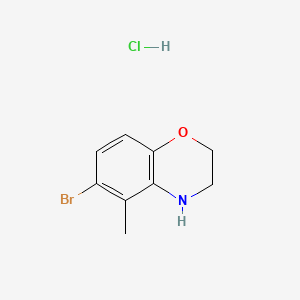

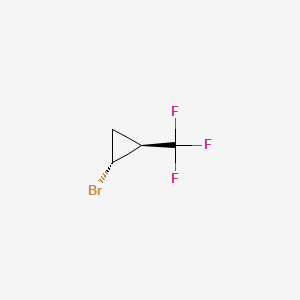

![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)

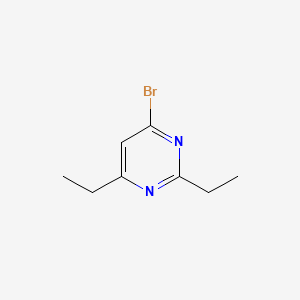
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)

